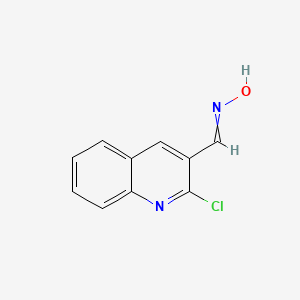

2-Chloroquinoline-3-carbaldehyde oxime

Description

Contextualizing the Quinoline (B57606) Moiety in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnih.gov This structural arrangement imparts a unique combination of chemical properties that have been exploited in a wide range of scientific and industrial applications.

Historically, the significance of quinoline derivatives is rooted in the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which was for centuries the primary treatment for malaria. globalresearchonline.netrsc.org This discovery spurred extensive research into synthetic quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine. globalresearchonline.netrsc.org The first quinoline was isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.orgontosight.ai

In the contemporary era, the importance of quinoline derivatives has expanded far beyond their initial use. They are now recognized as a "privileged scaffold" in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.govresearchgate.net These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govorientjchem.org The versatility of the quinoline ring system allows it to serve as a core structure in the design of a vast number of therapeutic agents. orientjchem.orgresearchgate.net Beyond medicine, quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors to pesticides. wikipedia.org

Table 1: Selected Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Examples of Quinoline-Based Compounds |

|---|---|

| Antimalarial | Quinine, Chloroquine, Amodiaquine nih.govrsc.org |

| Anticancer | Camptothecin, Topotecan rsc.org |

| Antibacterial | Ciprofloxacin, Nadifloxacin rsc.orgnih.gov |

| Anti-inflammatory | - |

| Anticonvulsant | - |

The quinoline ring is a versatile scaffold that can be readily modified to generate a large number of derivatives with diverse properties. nih.govresearchgate.net Its structure allows for both electrophilic and nucleophilic substitution reactions. nih.govorientjchem.org Electrophilic substitutions typically occur on the benzene ring, while nucleophilic substitutions are favored on the pyridine ring. orientjchem.org

This reactivity allows for the introduction of a wide array of functional groups at various positions on the quinoline core, which in turn influences the biological activity of the resulting compounds. frontiersin.org The ability to fine-tune the electronic and steric properties of the quinoline scaffold through chemical modification is a key reason for its continued importance in drug discovery and materials science. nih.govresearchgate.net The synthetic versatility of quinoline has facilitated the creation of numerous analogues, further expanding its utility. nih.gov

The Oxime Functional Group: A Critical Overview of its Chemical Attributes

An oxime is an organic compound with the general formula RR'C=NOH, where R is an organic side-chain and R' can be a hydrogen atom (an aldoxime) or another organic group (a ketoxime). wikipedia.org Oximes are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). testbook.com

Oximes exhibit a range of reactivity patterns that make them valuable intermediates in organic synthesis. nsf.gov They can act as both weak acids and weak bases. byjus.comvedantu.com The hydroxyl group can be deprotonated, and the nitrogen atom has a lone pair of electrons that can be protonated.

Key reactions of oximes include:

Hydrolysis: Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine by heating in the presence of an acid. wikipedia.org

Reduction: The reduction of oximes yields amines. This can be achieved using various reducing agents, such as sodium metal or through catalytic hydrogenation. wikipedia.org

Beckmann Rearrangement: In the presence of an acid catalyst, oximes can undergo a rearrangement to form amides. This reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, a precursor to Nylon 6. wikipedia.orgbritannica.com

Dehydration: Aldoximes can be dehydrated to form nitriles. britannica.com

Cycloaddition Reactions: The oxime functional group can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds. nsf.gov

Oximes generally exist as a mixture of E and Z stereoisomers, which can have different physical and pharmacological properties. nih.gov

Table 2: Characteristic Infrared Absorption Bands of Oximes

| Bond | Wavenumber (cm⁻¹) |

|---|---|

| O-H | 3600 wikipedia.org |

| C=N | 1665 wikipedia.org |

| N-O | 945 wikipedia.org |

The oxime functional group plays a strategic role in organic synthesis due to its versatile reactivity. Oximes serve as protecting groups for aldehydes and ketones, as they are generally more stable and crystalline than the parent carbonyl compounds. testbook.com This allows for the selective modification of other functional groups within a molecule.

Furthermore, the ability of oximes to be converted into a variety of other functional groups, such as amines, amides, and nitriles, makes them valuable synthetic intermediates. britannica.comnumberanalytics.com They are key building blocks in the synthesis of nitrogen-containing heterocycles. nsf.gov The formation of oximes is also used for the purification and characterization of carbonyl compounds. testbook.com

Rationale for Dedicated Research on 2-Chloroquinoline-3-carbaldehyde (B1585622) Oxime and its Derivatives

The dedicated research on 2-Chloroquinoline-3-carbaldehyde oxime stems from the combination of the well-established biological and chemical significance of the quinoline scaffold and the synthetic versatility of the oxime functional group. The parent compound, 2-chloroquinoline-3-carbaldehyde, is a readily accessible and highly reactive intermediate. nih.govresearchgate.net The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the aldehyde group at the 3-position can undergo a variety of condensation and addition reactions. nih.gov

The conversion of the carbaldehyde group to an oxime introduces a new dimension of reactivity. The resulting this compound can serve as a precursor for a wide range of novel quinoline derivatives. For instance, the oxime can be further functionalized at the hydroxyl group or can undergo rearrangement and cyclization reactions to form fused heterocyclic systems. These new derivatives are of significant interest for their potential pharmacological activities, building upon the known bioactivity of the quinoline core. researchgate.net The exploration of such derivatives contributes to the development of new therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Chloroquinoline 3 Carbaldehyde Oxime and Its Key Precursors

Methodologies for the Synthesis of 2-Chloroquinoline-3-carbaldehyde (B1585622)

The preparation of 2-chloroquinoline-3-carbaldehyde is predominantly achieved through the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic substrates. ijpcbs.com

The Vilsmeier-Haack reaction is a highly versatile and efficient method for synthesizing aromatic and α,β-unsaturated aldehydes. ijsr.net The reagent, typically a halomethyleniminium salt, is generated from a formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comchemijournal.com This electrophilic species is central to the formylation and subsequent cyclization that leads to the quinoline (B57606) core. ijsr.net

The most common and well-documented route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack cyclization of N-arylacetamides (acetanilides). niscpr.res.in In this process, the acetanilide (B955) is treated with the Vilsmeier reagent (DMF/POCl₃). researchgate.netchemijournal.com The reaction proceeds through the conversion of the acetanilide into an imidoyl chloride and subsequently into an N-(α-chlorovinyl)aniline. rsc.org This enamine intermediate is then diformylated at its β-position before undergoing cyclization to yield the final 2-chloroquinoline-3-carbaldehyde product after hydrolysis. rsc.org

A general procedure involves the dropwise addition of POCl₃ to a solution of the substituted acetanilide in DMF at low temperatures (0-5 °C), followed by heating the mixture, often to around 80-90 °C for several hours. chemijournal.comniscpr.res.inchemijournal.com The reaction is then quenched by pouring it onto crushed ice, which hydrolyzes the intermediate and precipitates the solid product. iucr.orgnih.gov

An alternative pathway utilizes substituted acetophenone (B1666503) oximes as the starting material. ijsr.net These oximes, prepared by reacting acetophenones with hydroxylamine (B1172632) hydrochloride, are subjected to the Vilsmeier-Haack reagent (POCl₃/DMF). ijsr.net The reaction mixture is typically heated, and upon workup with ice-cold water, yields the corresponding 6-substituted-2-chloroquinoline-3-carbaldehydes. ijsr.net

Table 1: Examples of Classic Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

| Precursor | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Ref |

| N-phenylacetamide | POCl₃, DMF | 353 K (80 °C) | 15 | 2-Chloroquinoline-3-carbaldehyde | - | nih.gov |

| m-Methoxyacetanilide | POCl₃, DMF | 90 | - | 7-Methoxy-2-chloroquinoline-3-carbaldehyde | 85 | niscpr.res.in |

| o-Methylacetanilide | POCl₃, DMF | 80-90 | 4-10 | 8-Methyl-2-chloroquinoline-3-carbaldehyde | - | chemijournal.comchemijournal.comchemijournal.com |

| 4-Substituted-1-phenylethanone oximes | POCl₃, DMF | 60 | 16 | 6-Substituted-2-chloroquinoline-3-carbaldehydes | - | ijsr.net |

The efficiency of the Vilsmeier-Haack synthesis of quinolines can be significantly influenced by reaction conditions. Optimization studies have shown that the molar ratio of the reagents is crucial. For instance, in the synthesis from m-methoxyacetanilide, the maximum yield was achieved using 12 moles of POCl₃ per mole of substrate at 90°C. niscpr.res.in

The choice of the chlorinating agent within the Vilsmeier reagent can also be varied. Phosphorus pentachloride (PCl₅) has been used as an alternative to POCl₃, with optimal conditions requiring 4.5 equivalents of PCl₅ and 3 equivalents of DMF per equivalent of acetanilide at 100°C for approximately 4 hours. nih.govresearchgate.net Other acid chlorides like thionyl chloride (SOCl₂), phosgene, and oxalyl chloride can also be employed to generate the Vilsmeier reagent. ijsr.net

Furthermore, the synthesis of quinolines via the Vilsmeier reaction with acetanilides can be influenced by the presence of transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II). nih.govrsc.org These ions can affect the reaction kinetics, which has been reported to be second order. rsc.org The presence of an electron-donating group at the ortho position of the acetanilide has been noted to lead to good yields in the Vilsmeier reaction. chemijournal.com

A wide array of substituted 2-chloroquinoline-3-carbaldehydes can be synthesized by starting with appropriately substituted anilides or acetophenones. ijsr.netchemijournal.comchemijournal.com The electronic nature of the substituents on the aniline (B41778) ring plays a significant role in the reaction's outcome. niscpr.res.in

Electron-donating groups, particularly at the meta-position of the acetanilide, facilitate the cyclization, leading to better yields and shorter reaction times compared to those with substituents at the ortho- or para-positions. niscpr.res.in Conversely, acetanilides bearing strong electron-withdrawing groups, such as a nitro group, often fail to produce the desired quinoline product or result in poor yields. niscpr.res.in The synthesis of various substituted quinolines, including those with methyl and methoxy (B1213986) groups, has been successfully reported using this methodology. niscpr.res.inchemijournal.com

Table 2: Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes

| Starting Acetanilide | Product | Yield (%) | Ref |

| 3-Methylacetanilide | 7-Methyl-2-chloroquinoline-3-carbaldehyde | 82 | niscpr.res.in |

| 4-Methylacetanilide | 6-Methyl-2-chloroquinoline-3-carbaldehyde | 75 | niscpr.res.in |

| 3-Methoxyacetanilide | 7-Methoxy-2-chloroquinoline-3-carbaldehyde | 85 | niscpr.res.in |

| 4-Methoxyacetanilide | 6-Methoxy-2-chloroquinoline-3-carbaldehyde | 78 | niscpr.res.in |

| 4-Chloroacetanilide | 6-Chloro-2-chloroquinoline-3-carbaldehyde | 65 | niscpr.res.in |

| 2-Methylacetanilide | 8-Methyl-2-chloroquinoline-3-carbaldehyde | 70 | niscpr.res.in |

While the Vilsmeier-Haack reaction is the predominant method for synthesizing 2-chloroquinoline-3-carbaldehyde, other synthetic routes exist for quinoline aldehydes. One alternative method for producing 2-chloroquinoline-3-carbaldehyde is through the oxidation of the corresponding alcohol, (2-chloroquinolin-3-yl)methanol. semanticscholar.org However, this method is less common than the direct Vilsmeier-Haack approach from acetanilides. researchgate.net Microwave irradiation has been employed in the synthesis of related 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from 2-chloro-3-formylquinolines by reacting them with acetic acid and sodium acetate (B1210297). nih.govrsc.org

Elucidation of Vilsmeier-Haack Formylation Pathways

Direct Synthesis of 2-Chloroquinoline-3-carbaldehyde Oxime from its Aldehyde Precursor

The conversion of 2-chloroquinoline-3-carbaldehyde to its corresponding oxime is a straightforward and efficient condensation reaction. researchgate.net The process involves reacting the aldehyde with hydroxylamine hydrochloride. researchgate.netijpsdronline.com

A recently developed protocol utilizes hexamine as an efficient, non-toxic, and readily available basic organocatalyst in aqueous ethanol (B145695). researchgate.netijpsdronline.com This method is noted for its operational simplicity, affordability, short reaction time, and eco-friendly nature. ijpsdronline.com The general procedure involves treating a solution of 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of the catalyst, leading to the formation of this compound in high yield. niscpr.res.inresearchgate.net The structure of the resulting oxime can be confirmed by spectral data, such as the appearance of a D₂O exchangeable OH signal in ¹H NMR spectroscopy. niscpr.res.in

Nucleophilic Addition of Hydroxylamine Hydrochloride

The most common and direct method for the synthesis of this compound is the nucleophilic addition of hydroxylamine hydrochloride to the precursor, 2-chloroquinoline-3-carbaldehyde. This reaction involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

The oximation reaction can be effectively carried out under various conditions, from room temperature to catalyzed reactions, to enhance reaction rates and yields. The choice of catalyst and reaction conditions can significantly influence the efficiency of the synthesis.

Room Temperature Synthesis: The reaction can proceed at room temperature, offering a simple and energy-efficient approach. However, this often requires longer reaction times to achieve high conversion.

Catalyzed Conditions: To expedite the reaction, various bases are employed as catalysts. These catalysts function by deprotonating the hydroxylamine hydrochloride, thereby increasing the nucleophilicity of the hydroxylamine.

Hexamine: This organic base has been demonstrated as an efficient, non-toxic, and readily available catalyst for the synthesis of quinoline oximes. It provides a mildly basic environment that facilitates the reaction.

Sodium Acetate: As the salt of a weak acid and a strong base, sodium acetate acts as a base in the reaction mixture, neutralizing the HCl in hydroxylamine hydrochloride and liberating the more nucleophilic hydroxylamine. This is a classic and widely used method for oxime formation.

The following table summarizes the comparative efficiency of different catalysts under various conditions for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hexamine | Ethanol/Water | Room Temperature | 1.5 - 2.5 | 85 - 92 |

| Sodium Acetate | Ethanol/Water | Reflux | 3 - 6 | ~80 |

| None | Ethanol | Room Temperature | 12 - 24 | Moderate |

This data is compiled from various studies on the synthesis of quinoline oximes and related compounds.

Commonly used solvents include ethanol, methanol, and aqueous mixtures. Protic solvents like ethanol and water are often preferred as they can solvate the ionic reactants and facilitate the proton transfer steps involved in the reaction mechanism. The use of an aqueous ethanol mixture has been reported to be an effective medium for this transformation.

Below is a table illustrating the effect of different solvent systems on the synthesis of quinoline oximes.

| Solvent System | Catalyst | Temperature | Reaction Time | Yield |

| Ethanol/Water | Hexamine | Room Temperature | Short | High |

| Ethanol | Sodium Acetate | Reflux | Moderate | Good |

| Methanol | Sodium Acetate | Reflux | Moderate | Good |

| Dioxane | Pyridine (B92270) | Reflux | Long | Moderate |

| Toluene | None | Reflux | Very Long | Low |

This data is based on general principles of oximation reactions and findings from related quinoline derivative syntheses.

Microwave-Assisted Protocols for Oxime Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of oxime formation, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently.

Microwave-assisted synthesis of 2-chloroquinoline-3-carbaldehyde and its derivatives has been reported, suggesting that the subsequent oximation step would also be amenable to this technique. The reaction is typically carried out in a sealed vessel using a suitable solvent that absorbs microwave radiation.

The table below outlines typical parameters for microwave-assisted synthesis of related quinoline derivatives, which can be adapted for oxime formation.

| Reactants | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |

| 2-chloro-3-formylquinolines, Hydroxylamine HCl | Ethanol | Sodium Acetate | 150-300 | 5-15 | >90 |

| Acetanilides, Vilsmeier Reagent (precursor synthesis) | DMF | None | 320 | 2-5 | High |

This data is extrapolated from microwave-assisted syntheses of precursors and analogous reactions.

Green Chemistry Principles in Quinoline Oxime Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient techniques.

Development of Eco-Friendly Reaction Media and Catalysts

Eco-Friendly Reaction Media:

Solvent-Free Synthesis: Performing reactions without a solvent, often by grinding the reactants together (mechanochemistry), is a highly sustainable approach that reduces waste and simplifies purification. Solvent-free conditions for the synthesis of quinoline derivatives have been successfully employed.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their low volatility and high thermal stability make them attractive alternatives to conventional organic solvents. The synthesis of quinolines in ionic liquids has been shown to be efficient and allows for the recycling of the reaction medium. researchgate.netnih.govresearchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are biodegradable, non-toxic, and inexpensive, making them excellent green solvent choices for organic synthesis, including the preparation of quinoline derivatives. rsc.org

Nanocatalysts: The use of nanocatalysts offers several advantages, including high surface area-to-volume ratio, leading to higher catalytic activity, and the ease of separation and recyclability. Magnetic nanocatalysts, for instance, can be easily removed from the reaction mixture using an external magnet. Various nanocatalysts have been explored for the synthesis of quinolines. mdpi.comresearchgate.net

Energy-Efficient Synthetic Techniques

Energy-Efficient Methods:

Microwave Irradiation: As discussed previously, microwave heating is an energy-efficient method that can dramatically reduce reaction times from hours to minutes.

Ultrasound Irradiation (Sonochemistry): The use of high-frequency sound waves can induce acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate chemical reactions. Ultrasound-assisted synthesis of quinoline derivatives has been reported as a green and efficient method.

Photocatalysis: This technique utilizes light to drive chemical reactions in the presence of a photocatalyst. Visible-light photocatalysis is particularly attractive as it uses a renewable energy source. Photocatalytic methods for the synthesis of quinoline derivatives are being developed as a sustainable strategy. acs.org

The following table provides an overview of green chemistry approaches applied to the synthesis of quinoline derivatives.

| Green Technique | Reaction Media/Catalyst | Advantages |

| Solvent-Free | Grinding/Mechanochemistry | Reduced waste, simple work-up |

| Ionic Liquids | e.g., [bmim][BF4] | Recyclable, low volatility |

| Deep Eutectic Solvents | e.g., Choline chloride/Urea | Biodegradable, non-toxic, inexpensive |

| Nanocatalysis | e.g., Magnetic nanoparticles | High activity, easy separation, reusable |

| Microwave-Assisted | Various solvents | Rapid heating, shorter reaction times |

| Ultrasound-Assisted | Various solvents | Enhanced reaction rates, mild conditions |

| Photocatalysis | e.g., Eosin Y | Use of visible light, sustainable |

Atom Economy and Waste Minimization in Quinoline Oxime Production

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org A high atom economy signifies that most of the atoms from the starting materials are utilized in the product, minimizing the generation of waste. wordpress.com This is often complemented by other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), which provide a broader view of waste by considering all materials used in a process, including solvents, reagents, and workup chemicals. nih.govacsgcipr.org

Synthesis of 2-Chloroquinoline-3-carbaldehyde: The Vilsmeier-Haack Reaction

The primary route to the key precursor, 2-chloroquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgchemistrysteps.com This reaction typically employs a substituted acetanilide as the starting material, which undergoes cyclization and formylation using the Vilsmeier reagent. organic-chemistry.org The reagent itself is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nrochemistry.com

While effective, this classical approach has significant drawbacks from an atom economy perspective. The reaction mechanism involves the stoichiometric use of POCl₃, which is converted into phosphoric acid and phosphate (B84403) salts during the reaction and subsequent aqueous workup. These byproducts contribute substantially to the waste stream and are not incorporated into the final product, leading to a low atom economy.

This reagent then reacts with the acetanilide in a complex sequence that results in the quinoline product. The significant mass of the POCl₃ reagent relative to the formyl group (CHO) being added, along with the atoms lost during cyclization and hydrolysis, inherently limits the atom efficiency of this critical step.

Table 1: Comparison of Synthetic Approaches for 2-Chloroquinoline-3-carbaldehyde

| Method | Key Reagents | Typical Substrate | Waste Profile | Potential for Improvement |

|---|---|---|---|---|

| Classical Vilsmeier-Haack | POCl₃, DMF | Substituted Acetanilides | High; generates significant phosphate waste from POCl₃. | Optimization of reagent molar ratios to minimize excess. |

| Alternative Vilsmeier Reagent Generation | Phthaloyl dichloride, DMF | Aromatic Compounds | Moderate; byproduct (phthalic anhydride) is recoverable and potentially reusable. scirp.org | Applicability to quinoline synthesis needs further exploration. |

| Microwave-Assisted Synthesis | POCl₃, DMF | Substituted Acetanilides | High; phosphate waste is still generated, but energy consumption may be reduced. | Reduced reaction times can improve throughput and energy efficiency. |

Oximation Step: Greener Alternatives

The final step in the synthesis is the conversion of the aldehyde group of 2-chloroquinoline-3-carbaldehyde into an oxime. The traditional method involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, often in an organic solvent. This process generates stoichiometric amounts of salt byproducts (e.g., sodium chloride) and can involve the use of toxic or environmentally harmful solvents. rsc.org

Recent research has focused on developing more environmentally benign and atom-economical methods for oxime synthesis. These "green" approaches aim to reduce waste by using catalytic systems, safer solvents like water or ethanol, or eliminating the solvent entirely.

Key advancements include:

Use of Organocatalysts: An efficient protocol utilizes hexamine as a non-toxic, readily available basic organocatalyst with aqueous ethanol as the solvent. This method offers operational simplicity, affordability, and shorter reaction times, significantly improving the environmental profile of the oximation step.

Solvent-Free "Grindstone" Chemistry: Another innovative approach involves the solvent-free grinding of the carbonyl compound and hydroxylamine hydrochloride, sometimes with a catalyst like Bi₂O₃. This technique, known as grindstone chemistry, minimizes waste by eliminating the need for a solvent and often leads to excellent yields in a short time. ijpcbs.com

Aqueous Medium Synthesis: The use of water as a solvent, facilitated by catalysts, presents a green alternative to volatile organic solvents, reducing both environmental impact and safety hazards.

Table 2: Comparison of Oximation Methods for this compound

| Method | Reagents & Catalyst | Solvent | Key Advantages | Atom Economy/Waste Profile |

|---|---|---|---|---|

| Traditional Method | Hydroxylamine hydrochloride, Pyridine/Sodium Acetate | Ethanol or other organic solvents | Well-established procedure. | Lower; generates stoichiometric salt waste; uses potentially toxic solvents. |

| Organocatalytic Method | Hydroxylamine hydrochloride, Hexamine | Aqueous Ethanol | Eco-friendly, short reaction time, affordable, non-toxic catalyst. | Improved; reduces hazardous solvent use and employs a catalytic base. |

| Solvent-Free Grinding | Hydroxylamine hydrochloride, Bi₂O₃ (optional catalyst) | None | Eliminates solvent waste, rapid reaction, simple workup. ijpcbs.com | High; minimizes auxiliary materials, approaching the ideal for condensation reactions. |

| Aqueous Synthesis | Hydroxylamine hydrochloride, Catalyst (e.g., Hyamine) | Water | Avoids volatile organic compounds (VOCs), enhances safety. | Improved; eliminates organic solvent waste, though catalyst and workup contribute to PMI. |

Comprehensive Analysis of Chemical Transformations and Derivatization of 2 Chloroquinoline 3 Carbaldehyde Oxime

Reactivity at the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of transformations, including substitution at the oxygen atom, rearrangement, and redox reactions.

Synthesis of O-Substituted Oxime Derivatives (e.g., O-Alkyl, O-Acyl Oxime Esters)

The hydroxyl group of the oxime is amenable to substitution, leading to the formation of O-alkyl and O-acyl derivatives, commonly known as oxime ethers and oxime esters, respectively. These reactions typically involve the reaction of the oxime with an appropriate electrophile.

O-Alkylation: This is generally achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, often in the presence of a base to deprotonate the hydroxyl group and increase its nucleophilicity. organic-chemistry.org

O-Acylation: This transformation can be accomplished using acylating agents like acyl chlorides or anhydrides, frequently with a base catalyst such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org While specific documented examples for the O-substitution of 2-chloroquinoline-3-carbaldehyde (B1585622) oxime are not extensively detailed in seminal reviews, these transformations are fundamental reactions of oximes and represent a potential pathway for derivatization.

Table 1: Potential O-Substitution Reactions

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| O-Alkylation | Alkyl Halide (R-X) + Base (e.g., NaH, K₂CO₃) | O-Alkyl Oxime Ether |

| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) + Base (e.g., Pyridine) | O-Acyl Oxime Ester |

Rearrangement Reactions (e.g., Beckmann Rearrangement to Amides or Heterocycles)

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides or lactams. wikipedia.org For aldoximes, such as 2-chloroquinoline-3-carbaldehyde oxime, this reaction can lead to the formation of nitriles through dehydration under specific conditions. masterorganicchemistry.com

A key transformation of this compound is its conversion to 2-chloro-3-cyanoquinoline. This is achieved by first forming the oxime from 2-chloroquinoline-3-carbaldehyde and hydroxylamine (B1172632) hydrochloride, followed by treatment with a dehydrating agent like thionyl chloride in dimethylformamide (DMF). nih.gov This reaction proceeds via a Beckmann-type mechanism where the hydroxyl group is converted into a good leaving group, facilitating a rearrangement and subsequent elimination to yield the nitrile. wikipedia.orgnih.gov

Table 2: Beckmann Rearrangement of this compound

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂), DMF | 2-Chloro-3-cyanoquinoline | nih.gov |

Reductive and Oxidative Transformations of the Oxime Group

The carbon-nitrogen double bond and the N-O bond in the oxime functionality can be targeted by reductive and oxidative reagents.

Reductive Transformations: The reduction of oximes is a common method for synthesizing primary amines. While direct reduction of this compound can be performed, a notable synthetic route involves the reduction of its nitrile derivative. The 2-chloro-3-cyanoquinoline, obtained from the Beckmann rearrangement, can be reduced with powerful reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to yield (2-chloroquinolin-3-yl)methanamine. nih.gov This two-step sequence provides an effective pathway from the oxime to the corresponding primary amine.

Oxidative Transformations: The oxidation of oximes can yield a variety of products depending on the oxidant used. Strong oxidizing agents can convert oximes into nitro compounds. mdpi.com Alternatively, one-electron oxidation can generate stable iminoxyl radicals, which can participate in further reactions. nih.gov A range of oxidants, including lead tetraacetate and ceric ammonium (B1175870) nitrate, have been employed for the oxidation of various oximes. nih.gov

Elaboration of the 2-Chloroquinoline (B121035) Core

The 2-chloroquinoline scaffold itself is highly reactive, providing opportunities for functionalization, particularly at the chlorine-bearing C2 position and on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution at the Chlorine Atom

The chlorine atom at the C2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This high reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Consequently, the chlorine atom can be readily displaced by a wide array of nucleophiles.

This reactivity is well-documented for the parent aldehyde and is expected to be similar for the oxime derivative. nih.govresearchgate.net Various nitrogen, sulfur, and oxygen nucleophiles can be used to generate a diverse library of substituted quinoline-3-carbaldehyde oximes. For instance, reactions with secondary amines like morpholine (B109124) or thiomorpholine, or with thiols, proceed efficiently to yield the corresponding 2-substituted quinolines. nih.govresearchgate.net

Table 3: Examples of Nucleophilic Aromatic Substitution at C2 (Based on Reactivity of Parent Aldehyde)

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiomorpholine | Ethanol (B145695), K₂CO₃, Heat | 2-Thiomorpholinoquinoline | nih.gov |

| Morpholine | DMAP (catalyst) | 2-Morpholinoquinoline | nih.gov |

| Alkylthiols (R-SH) | - | 2-(Alkylthio)quinoline | researchgate.net |

| Sodium Azide (NaN₃) | Azidotrimethylsilane | Tetrazolo[1,5-a]quinoline | nih.gov |

Functionalization and Derivatization at Various Quinoline Ring Positions

The introduction of functional groups onto the benzene portion (positions 5, 6, 7, and 8) of the this compound is most effectively achieved by starting the synthesis with appropriately substituted precursors. The standard synthesis for the 2-chloroquinoline-3-carbaldehyde core is the Vilsmeier-Haack reaction, which uses substituted acetanilides as starting materials. ijsr.netnih.gov

By selecting an acetanilide (B955) with desired substituents (e.g., methyl, methoxy (B1213986), halo groups) at specific positions, one can synthesize a range of 2-chloroquinoline-3-carbaldehydes with corresponding substitution patterns on the benzene ring. ijsr.netchemijournal.comchemijournal.com These aldehydes can then be converted to their respective oximes, carrying the substituents into the final product. This strategy allows for systematic variation of the electronic and steric properties of the quinoline system.

Table 4: Synthesis of Substituted Quinolines via Vilsmeier-Haack Reaction

| Substituted Acetanilide Precursor | Vilsmeier-Haack Reagent | Resulting Substituted 2-Chloroquinoline-3-carbaldehyde | Reference |

|---|---|---|---|

| Acetanilide | POCl₃ / DMF | 2-Chloroquinoline-3-carbaldehyde | nih.gov |

| 4-Hydroxyacetanilide | POCl₃ / DMF | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | ijsr.net |

| 2-Methylacetanilide | POCl₃ / DMF | 2-Chloro-8-methylquinoline-3-carbaldehyde | chemijournal.com |

Construction of Novel Heterocyclic Systems utilizing this compound

This compound serves as a versatile and highly reactive substrate for the synthesis of complex heterocyclic structures. The strategic positioning of the chloro, oxime, and carbaldehyde-derived functionalities on the quinoline core allows for a variety of cyclization and annulation strategies. These transformations are pivotal in medicinal chemistry for creating fused and hybrid molecules with potential therapeutic applications. The subsequent sections detail the key methodologies employed to construct novel heterocyclic systems from this important precursor.

Intramolecular Cyclization Reactions (e.g., Isoxazolo[5,4-b]quinolines)

The synthesis of isoxazolo[5,4-b]quinolines from this compound represents a classic example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the oxime functional group acts as an internal nucleophile, attacking the carbon atom at the C2 position of the quinoline ring, which bears the chloro substituent. This process is typically facilitated by a base, which deprotonates the oxime hydroxyl group, enhancing its nucleophilicity and initiating the ring-closing step.

The general mechanism involves the formation of an oximate anion, which then displaces the chloride ion to form the fused five-membered isoxazole (B147169) ring. The reaction leads to the thermodynamically stable aromatic isoxazolo[5,4-b]quinoline (B11913196) system. The efficiency of this cyclization can be influenced by several factors, including the strength of the base, the reaction temperature, and the solvent used. While specific documented examples detailing this exact transformation are specialized, the underlying chemical principle is well-established for the synthesis of isoxazole rings from α,β-unsaturated oximes and related systems where a suitable leaving group is positioned for intramolecular displacement. beilstein-journals.orgnih.gov

Table 1: Key Features of Intramolecular Cyclization to Isoxazolo[5,4-b]quinolines

| Feature | Description |

| Starting Material | This compound |

| Key Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr) |

| Driving Force | Formation of a stable, fused aromatic heterocyclic system |

| Typical Reagents | Base (e.g., sodium hydroxide, potassium carbonate) |

| Product | Isoxazolo[5,4-b]quinoline |

Intermolecular Annulation Reactions leading to Fused Ring Systems (e.g., Pyrazolo[3,4-b]quinolines, Pyrrolo[3,4-b]quinolin-3-ones)

Intermolecular annulation reactions provide a powerful avenue for constructing fused heterocyclic systems by introducing an external reagent that incorporates new atoms into the final ring structure. The parent compound, 2-chloroquinoline-3-carbaldehyde, is a key precursor for these transformations.

Pyrazolo[3,4-b]quinolines: The synthesis of the pyrazolo[3,4-b]quinoline scaffold is commonly achieved through the condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). nih.gov The reaction proceeds through the initial formation of a hydrazone (a Schiff base). This intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the C2 position of the quinoline ring, displacing the chloride ion to form the fused pyrazole (B372694) ring. nih.gov For instance, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine, followed by heating in nitrobenzene (B124822) with a catalytic amount of pyridine, yields 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

An alternative route involves converting the aldehyde group into a nitrile (2-chloroquinoline-3-carbonitrile). Subsequent treatment with hydrazine hydrate (B1144303) leads to cycloaddition, forming 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov

Pyrrolo[3,4-b]quinolin-3-ones: The fused pyrrolidinone ring system can be constructed by reacting 2-chloroquinoline-3-carbaldehyde with a source of nitrogen and a carbonyl group. A notable example is the reaction with formamide (B127407) (HCONH₂) and formic acid. The proposed mechanism involves the initial addition of the amino group of formamide to the aldehyde, followed by condensation. The resulting intermediate undergoes intramolecular cyclization via the elimination of hydrogen chloride (HCl) to yield the 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

Table 2: Synthesis of Fused Ring Systems from 2-Chloroquinoline-3-carbaldehyde

| Target System | Reagents | Key Intermediate | Reaction Conditions |

| Pyrazolo[3,4-b]quinoline | Phenylhydrazine | Schiff Base (Hydrazone) | Heating in nitrobenzene with pyridine catalyst |

| 1H-Pyrazolo[3,4-b]quinolin-3-amine | 1. Ceric ammonium nitrate, aq. ammonia2. Hydrazine hydrate | 2-Chloroquinoline-3-carbonitrile | Cycloaddition |

| Pyrrolo[3,4-b]quinolin-3-one | Formamide, Formic acid | N-((2-chloroquinolin-3-yl)methylene)formamide | Heating in ethanol |

Synthesis of Hybrid Molecules (e.g., Quinoline-Triazole/Oxime Conjugates)

The synthesis of hybrid molecules, which covalently link the this compound scaffold with other pharmacologically relevant heterocycles like triazoles, is a strategy to develop new chemical entities with potentially enhanced or synergistic biological activities. These conjugates are typically assembled through a multi-step process that leverages the reactivity of both the chloro and aldehyde/oxime functionalities.

A common synthetic approach involves the nucleophilic substitution of the chlorine atom at the C2 position of the quinoline ring with a nitrogen-containing heterocycle. For example, 2-chloroquinoline-3-carbaldehyde can be reacted with 4H-1,2,4-triazol-4-amine in the presence of a base like potassium carbonate. nih.gov In this reaction, the amino group of the triazole displaces the chloride to form a 2-(triazolylamino)quinoline-3-carbaldehyde intermediate. The aldehyde group of this intermediate can then be readily converted to the corresponding oxime by treatment with hydroxylamine hydrochloride, completing the synthesis of the quinoline-triazole/oxime hybrid molecule. This modular approach allows for the generation of a library of diverse hybrid compounds by varying the heterocyclic nucleophile used in the first step.

Table 3: Representative Synthesis of Quinoline-Triazole/Oxime Hybrid

| Step | Reaction | Reagents | Product |

| 1 | Nucleophilic Aromatic Substitution | 2-Chloroquinoline-3-carbaldehyde, 4H-1,2,4-Triazol-4-amine, K₂CO₃ | 2-((4H-1,2,4-triazol-4-yl)amino)quinoline-3-carbaldehyde |

| 2 | Oximation | Intermediate from Step 1, Hydroxylamine hydrochloride | 2-((4H-1,2,4-triazol-4-yl)amino)quinoline-3-carbaldehyde oxime |

Advanced Characterization and Spectroscopic Analysis in Research on 2 Chloroquinoline 3 Carbaldehyde Oxime

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 2-Chloroquinoline-3-carbaldehyde (B1585622) oxime, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Chloroquinoline-3-carbaldehyde oxime, ¹H NMR spectroscopy would be used to identify the chemical environment of all hydrogen atoms. Key expected signals would include those for the aromatic protons on the quinoline (B57606) ring system, the methine proton of the C=NOH group, and the hydroxyl proton of the oxime functional group. The coupling patterns and integration of these signals would confirm the substitution pattern of the quinoline core and the presence of the carbaldehyde oxime moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., aromatic, olefinic C=N, C-Cl).

As specific experimental NMR data for this compound is not detailed in the reviewed scientific literature, a representative data table cannot be provided.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. In the analysis of this compound, IR spectroscopy would be expected to show key absorption bands confirming its structure.

Characteristic vibrational modes would include O-H stretching from the oxime's hydroxyl group, C=N stretching of the oxime, N-O stretching, C=C and C=N stretching vibrations from the quinoline ring, and a C-Cl stretching band. The absence of a strong C=O stretching band, which would be prominent in its precursor 2-chloroquinoline-3-carbaldehyde, would confirm the successful conversion to the oxime. ijsr.net While specific spectral data for the oxime is not provided, the general use of IR spectroscopy is a standard procedure for the characterization of such compounds and their derivatives. asianpubs.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Oxime) | Stretching | 3100 - 3500 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Oxime) | Stretching | 1620 - 1680 |

| C=C / C=N (Quinoline Ring) | Stretching | 1450 - 1600 |

| N-O (Oxime) | Stretching | 930 - 960 |

| C-Cl | Stretching | 700 - 800 |

Note: The data in Table 1 is based on typical wavenumber ranges for the specified functional groups and does not represent experimentally verified data for this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₇ClN₂O), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass. This technique allows for differentiation between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would provide further confirmation of the compound's elemental formula. While HRMS data is reported for derivatives of the oxime, specific data for the parent oxime is not available in the reviewed literature. asianpubs.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions within the conjugated quinoline ring system and the oxime group. This analysis provides information about the extent of conjugation and the electronic properties of the molecule. The general use of UV-visible spectrometers for absorption spectral studies is a standard analytical procedure. asianpubs.org

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This analysis would also unambiguously determine the stereochemistry of the oxime (E or Z isomer). While the crystal structures of related compounds have been determined, the specific crystallographic data for this compound has not been found in the reviewed literature.

Elemental Compositional Analysis (e.g., CHN Analysis)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values based on the compound's proposed molecular formula (C₁₀H₇ClN₂O). A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. This classical analytical technique is often used alongside spectroscopic methods for comprehensive characterization. asianpubs.org

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 58.13 |

| Hydrogen (H) | 3.41 |

| Chlorine (Cl) | 17.16 |

| Nitrogen (N) | 13.56 |

| Oxygen (O) | 7.74 |

Computational and Theoretical Chemistry Investigations of 2 Chloroquinoline 3 Carbaldehyde Oxime

Molecular Modeling and Docking Simulations for Molecular Interaction StudiesSimilarly, there is no available research on molecular modeling or docking simulations that specifically investigates the binding modes and interaction energies of 2-Chloroquinoline-3-carbaldehyde (B1585622) oxime with biological targets.

Due to the absence of specific research data for "2-Chloroquinoline-3-carbaldehyde oxime" in these advanced computational areas, it is not possible to provide a scientifically accurate article that adheres to the provided structure and constraints.

In Silico Structure-Activity Relationship (SAR) Exploration

Computational chemistry provides powerful tools for exploring the structure-activity relationships (SAR) of molecules like this compound. These in silico methods allow for the rational design of new derivatives with potentially enhanced molecular function by predicting how structural modifications will affect their biological activity and physicochemical properties.

Computational Assessment of Structural Modifications on Molecular Function

The computational assessment of structural modifications is central to modern drug discovery and materials science. For the 2-chloroquinoline (B121035) scaffold, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate chemical structure with biological activity.

3D-QSAR Studies: Three-dimensional QSAR (3D-QSAR) approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), are particularly insightful. These methods are used to build predictive models based on a series of related compounds. For a set of 2-chloroquinoline derivatives, these models can quantify the relationship between the compounds' antitubercular activity and their chemical structures. nih.gov The models generate contour maps that visualize the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the molecule. nih.govscielo.org.mx

Steric Fields (Green/Yellow Contours): These maps indicate regions where bulky substituents would either enhance (green) or diminish (yellow) biological activity. For the quinoline (B57606) core, this could guide the placement of larger alkyl or aryl groups at specific positions to improve target binding.

Electrostatic Fields (Blue/Red Contours): These maps highlight areas where positive (blue) or negative (red) electrostatic potential is favorable for activity. This information is crucial for placing electron-donating or electron-withdrawing groups to optimize electrostatic interactions with a biological target. nih.gov

Hydrophobic Fields: These maps show where hydrophobic or hydrophilic properties are preferred, guiding modifications to improve cell permeability or target engagement.

By analyzing these contour maps, researchers can rationally design new derivatives of this compound with a higher probability of desired activity. nih.gov

Chemoinformatic Analysis and Molecular Descriptors

Chemoinformatic analysis involves calculating molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. Density Functional Theory (DFT) is a primary method for obtaining these descriptors, providing deep insights into the molecule's intrinsic reactivity and stability. Although specific studies on the oxime are limited, extensive DFT calculations on its precursor, 2-Chloroquinoline-3-carbaldehyde, provide a strong foundation for understanding the electronic nature of the core structure.

Key Molecular Descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For the parent aldehyde, the oxygen atom of the carbonyl group represents the most negative potential, indicating a prime site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. It quantifies the stabilization energy (E2) associated with electron delocalization from donor (filled) orbitals to acceptor (unfilled) orbitals.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors can be calculated to predict global reactivity, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The table below summarizes key computational descriptors, largely derived from studies on the parent aldehyde, which are fundamental to the chemoinformatic profile of the this compound scaffold.

| Descriptor | Significance | Typical Computational Finding for the Scaffold |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Localized on the quinoline ring system |

| LUMO Energy | Indicates electron-accepting ability | Distributed across the entire molecule, including the carbaldehyde/oxime group |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | A relatively large gap suggests high stability |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | Negative potential is concentrated around the heteroatoms (N, O, Cl) |

| NBO Analysis (E2 Energy) | Measures intramolecular charge transfer and hyperconjugative stability | Significant delocalization exists between the lone pairs of heteroatoms and the aromatic π-system |

| Dipole Moment | Quantifies the overall polarity of the molecule | The molecule possesses a significant dipole moment due to its heteroatoms |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. It allows for the mapping of reaction pathways, characterization of transient intermediates, and calculation of transition state energies, providing a level of detail often inaccessible through experimental methods alone.

The formation of this compound itself proceeds through the reaction of 2-Chloroquinoline-3-carbaldehyde with hydroxylamine (B1172632). The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. chemtube3d.com This is followed by a series of proton transfers, culminating in the elimination of a water molecule to form the C=N oxime double bond. chemtube3d.com A computational study of this specific reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (aldehyde and hydroxylamine) and the final products (oxime and water).

Identifying Intermediates: Modeling the structure of the carbinolamine intermediate formed after the initial nucleophilic attack.

Finding Transition States (TS): Calculating the high-energy transition state structures that connect the reactants, intermediates, and products. For instance, the TS for the initial C-N bond formation and the TS for the final water elimination would be located.

Calculating Reaction Profile: Determining the energy changes along the reaction coordinate to map out the entire energy profile. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which determines the reaction rate.

Furthermore, the mechanism of the synthesis of the precursor, 2-chloro-3-formylquinoline, via the Vilsmeier-Haack reaction has been described. nih.govchemijournal.com This reaction involves the formylation of an N-arylacetamide using a Vilsmeier reagent (formed from phosphorus oxychloride and DMF), followed by cyclization. niscpr.res.inresearchgate.net Computational studies can model this complex sequence, elucidating the electrophilic substitution steps and the subsequent intramolecular cyclization and dehydration that lead to the quinoline ring system. nih.gov Such studies provide fundamental insights into the regioselectivity and efficiency of the synthesis of the core scaffold. niscpr.res.in

Research Applications of 2 Chloroquinoline 3 Carbaldehyde Oxime As a Synthetic Intermediate and Chemical Tool

Strategic Building Block in Complex Organic Synthesis

The parent molecule, 2-chloroquinoline-3-carbaldehyde (B1585622), is widely recognized as a potent intermediate for building a large number of heterocyclic systems. nih.govresearchgate.netresearchgate.net The conversion of its aldehyde group into an oxime introduces a new reactive site, expanding its synthetic utility. rsc.org The oxime derivative serves as a key strategic building block, particularly for the construction of fused quinoline (B57606) systems, which are prevalent in medicinal chemistry and materials science. rsc.orgrsc.org

The oxime functionality, in conjunction with the chloro-substituent on the quinoline ring, allows for sequential and site-selective reactions. For instance, the oxime group can participate in cyclization reactions to form new heterocyclic rings fused to the quinoline core. Research has demonstrated that derivatives of 2-chloroquinoline-3-carbaldehyde, including its oxime, can be used to create a variety of fused heterocycles. rsc.org This synthetic flexibility enables the generation of diverse molecular scaffolds from a single, readily accessible intermediate. nih.govresearchgate.net

| Fused Heterocyclic System | Synthetic Approach | Significance |

|---|---|---|

| Pyridazino-quinolines | Cyclization reactions involving the oxime and an adjacent group. | Core structures in pharmacologically active compounds. |

| Thieno-quinolines | Reaction of the chloro-group followed by cyclization involving the C3-substituent. | Used in functional materials and medicinal chemistry. |

| Pyrano-quinolines | Condensation and subsequent heterocyclization reactions. researchgate.net | Scaffolds with diverse biological activities. |

| Furo-quinolines | Intramolecular cyclization strategies from functionalized precursors. | Found in natural products and synthetic analogs. |

Ligand Design and Applications in Coordination Chemistry

The molecular architecture of 2-chloroquinoline-3-carbaldehyde oxime makes it an excellent candidate for ligand design in coordination chemistry. The presence of multiple heteroatoms—specifically the nitrogen atoms of the quinoline ring and the oxime group, as well as the oxygen of the oxime—provides potential coordination sites for metal ions.

Formation of Metal Complexes

This compound can act as a chelating ligand, binding to a metal center through more than one donor atom to form stable metal complexes. The nitrogen of the quinoline ring and the nitrogen of the oxime group can coordinate to a metal ion, forming a five-membered chelate ring, a structurally favored arrangement in coordination chemistry. This bidentate coordination mode enhances the stability of the resulting metal complex.

Depending on the reaction conditions and the nature of the metal ion, the oxime group can coordinate either in its neutral form (C=N-OH) or its deprotonated, anionic oximato form (C=N-O⁻). This versatility allows for the formation of a wide range of complexes with varied geometries and electronic properties. The coordination of related quinoline-based Schiff base ligands with metals like Silver(I) has been shown to occur via the quinoline nitrogen and the imine nitrogen, resulting in stable complexes. nih.gov Similarly, hydrazone derivatives of the parent aldehyde have been used to synthesize complexes with Cu(II), Co(II), and Ni(II). orientjchem.org

| Potential Donor Atoms | Coordination Mode | Potential Metal Ions | Resulting Complex Type |

|---|---|---|---|

| Quinoline Nitrogen (N1) | Monodentate | Pd(II), Pt(II), Ag(I), Cu(II) | Simple coordination complex |

| Oxime Nitrogen | Monodentate | Fe(III), Co(II), Ni(II), Zn(II) | Simple coordination complex |

| Quinoline N and Oxime N | Bidentate (N,N) | Transition metals (e.g., Cu, Ni, Co) | Chelate complex |

| Oxime N and Oxime O (as oximato) | Bidentate (N,O) | Transition metals | Chelate complex (with deprotonation) |

Role in Catalysis Research

Metal complexes derived from quinoline-based ligands are known to be effective in catalysis. researchgate.netdntb.gov.ua While specific catalytic applications of metal complexes of this compound are an emerging area of research, the inherent properties of such complexes suggest significant potential. The electronic environment of the metal center can be fine-tuned by modifying substituents on the quinoline ring, thereby influencing its catalytic activity.

These complexes could be investigated as catalysts for various organic transformations. For example, iron complexes with structurally simple nitrogen-containing ligands like quinoxaline (B1680401) have been studied for their catechol oxidase activity, a model reaction for oxidation catalysis. mdpi.com Complexes of this compound could potentially catalyze oxidation, reduction, or C-C coupling reactions, leveraging the stable coordination environment provided by the ligand to facilitate substrate activation and turnover.

Precursor for the Synthesis of Advanced Materials (e.g., Dyes, Other Functional Materials)

The quinoline scaffold is a key component in many functional organic materials, including dyes and sensors, due to its rigid, planar structure and rich electronic properties. nih.gov Cyanine dyes containing quinoline moieties, for instance, are an important class of organic molecules with applications ranging from medicine to engineering. nih.gov

This compound serves as a valuable precursor for such materials. The extended π-conjugated system of the quinoline ring is a fundamental feature of many chromophores (the part of a molecule responsible for its color). Chemical modification of the oxime group or substitution of the chlorine atom can be used to modulate the electronic structure of the molecule, thereby tuning its absorption and emission properties. This allows for the rational design of novel dyes with specific colors or fluorescent characteristics. For example, related quinoline derivatives have been investigated as "chromotropic agents," materials that change color in response to their environment. researchgate.net The functionalization of this oxime could lead to new chemosensors, where binding to a specific analyte induces a measurable change in color or fluorescence.

Investigations into DNA Interaction Mechanisms (e.g., DNA Photo Cleavage Studies)

A significant area of research for quinoline oxime derivatives is their ability to interact with and cleave DNA, particularly upon photo-irradiation. nih.gov This property is of great interest for the development of photodynamic therapeutic agents and molecular probes for studying DNA structure.

Research has shown that 2-chloro-3-formyl quinoline oxime esters can act as potent DNA photocleaving agents. researchgate.net The mechanism involves the light-induced cleavage of the weak N-O bond within the oxime ester moiety. researchgate.net Upon irradiation with UV light, this bond undergoes homolysis to generate highly reactive radicals, such as aroyloxyl radicals. These radicals can then damage DNA, typically by abstracting a hydrogen atom from the sugar-phosphate backbone, which ultimately leads to a break in the DNA strand. thesciencein.org

The effectiveness of this process can be monitored using agarose (B213101) gel electrophoresis. researchgate.net In this technique, the different forms of plasmid DNA can be separated. Uncut, supercoiled plasmid DNA (Form I) moves fastest through the gel. If one strand is broken (a "nick"), the DNA relaxes into an open-circular form (Form II), which moves more slowly. If both strands are broken, a linear form (Form III) is produced, which migrates at an intermediate rate. Studies on quinoline oxime esters have demonstrated the conversion of supercoiled pUC19 plasmid DNA into its nicked or linear forms upon irradiation, confirming their DNA cleaving ability. nih.govresearchgate.net

| Compound Type | Mechanism of Action | Experimental Technique | Observed Result |

|---|---|---|---|

| 2-Chloro-3-formyl quinoline oxime esters | UV light-induced homolysis of the N-O bond, generating DNA-damaging radicals. researchgate.net | Agarose Gel Electrophoresis | Conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms. nih.gov |

| 2-Oxo-quinoline-3-carbaldoxime esters | Generation of oxyl and iminyl radicals that abstract hydrogen from the DNA backbone. thesciencein.org | Agarose Gel Electrophoresis | Time and concentration-dependent cleavage of pUC19 plasmid DNA. thesciencein.org |

Q & A

Q. What are the standard synthetic routes for preparing 2-chloroquinoline-3-carbaldehyde oxime?

The synthesis typically involves two key steps:

- Formation of 2-chloroquinoline-3-carbaldehyde : The Vilsmeier-Haack reaction is commonly used, where acetanilide reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80–90°C for 12 hours .

- Oxime formation : The aldehyde intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) in ethanol under ambient conditions for 2 hours. Completion is monitored via TLC, followed by extraction with chloroform and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm oxime (C=N-OH) formation and substituent positions. FT-IR for detecting C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) stretches .

- Chromatography : TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and purity .

- Elemental analysis : Melting point determination (198–200°C) and GC purity testing (>98%) .

Q. What are the common derivatization reactions of this compound?

The oxime’s aldehyde and chloro groups enable diverse transformations:

- Propargylation : Reacting with propargyl bromide in DMF/K₂CO₃ yields alkyne-functionalized quinoline derivatives for click chemistry .

- Cyclocondensation : Thermal cyclization with acetylene derivatives forms fused heterocycles (e.g., isoquinolones) via Reissert–Henze-type reactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Vilsmeier-Haack reaction in synthesizing 2-chloroquinoline-3-carbaldehyde?

The reaction proceeds via electrophilic substitution:

- DMF-POCl₃ forms a chlorinated Vilsmeier complex, which reacts with acetanilide to generate an iminium intermediate.

- Cyclization occurs at the meta position relative to the acetamide group, driven by electronic and steric effects. The chloro substituent at C2 stabilizes the transition state via resonance .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key variables include:

- Temperature : Prolonged heating (>90°C) during Vilsmeier-Haack steps may degrade intermediates; maintaining 80–85°C optimizes yield .

- Catalyst : Using NaOAc as a base in oxime formation accelerates nucleophilic attack by hydroxylamine .

- Solvent polarity : Ethanol enhances oxime stability, while DMF facilitates propargylation by solubilizing reactive intermediates .

Q. How should researchers address contradictory data in biological activity studies of this compound analogs?

Discrepancies in antimicrobial or anticancer assays may arise from:

- Strain specificity : Activity against E. coli vs. S. aureus can vary due to membrane permeability differences .

- Dosage thresholds : Suboptimal concentrations may fail to inhibit bacterial growth, while cytotoxicity in cancer cells often requires higher doses .

- Structural modifications : Electron-withdrawing groups (e.g., nitro) at C6/C7 enhance activity, whereas bulky substituents reduce bioavailability .

Q. What strategies enable the application of this compound in synthesizing complex heterocycles?

Advanced applications include:

- Microwave-assisted cyclization : Accelerates thermal cyclization steps (e.g., forming isoquinolones) with reduced side reactions .

- Palladium catalysis : Sonogashira coupling with alkynes introduces aryl/alkynyl groups for functionalized quinolines .

- ADME-guided design : Modifying oxime derivatives with morpholino or piperazine groups improves pharmacokinetic profiles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.